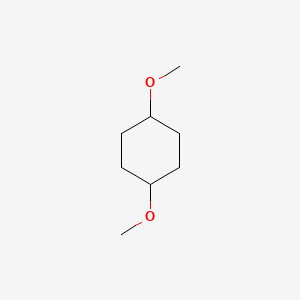
1,4-Dimethoxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethoxycyclohexane is an organic compound with the molecular formula C8H16O2 It is a derivative of cyclohexane, where two methoxy groups are attached to the first and fourth carbon atoms of the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethoxycyclohexane can be synthesized through several methods. One common approach involves the methoxylation of cyclohexane derivatives. For instance, starting from 1,4-cyclohexanediol, the compound can be synthesized by reacting it with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,4-benzoquinone followed by methylation. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethoxycyclohexane undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form cyclohexane derivatives with hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides (e.g., NaBr) or amines (e.g., NH3) can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Produces 1,4-cyclohexanedione.
Reduction: Yields 1,4-cyclohexanediol.
Substitution: Results in various substituted cyclohexane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Dimethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving methoxy groups.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: It is utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,4-dimethoxycyclohexane exerts its effects depends on the specific reaction or application. In general, the methoxy groups can participate in various chemical transformations, acting as electron-donating groups that influence the reactivity of the cyclohexane ring. These groups can stabilize reaction intermediates, making certain reactions more favorable.
Comparación Con Compuestos Similares
1,4-Dimethoxycyclohexane can be compared with other similar compounds such as:
1,4-Dihydroxycyclohexane: This compound has hydroxyl groups instead of methoxy groups, leading to different reactivity and applications.
1,4-Dimethylcyclohexane: The presence of methyl groups instead of methoxy groups results in different physical and chemical properties.
1,4-Dichlorocyclohexane:
The uniqueness of this compound lies in its methoxy groups, which provide distinct electronic and steric effects compared to other substituents, making it valuable in specific synthetic and industrial applications.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
1,4-dimethoxycyclohexane |
InChI |
InChI=1S/C8H16O2/c1-9-7-3-5-8(10-2)6-4-7/h7-8H,3-6H2,1-2H3 |
Clave InChI |
SVHAWXAAVLMPLW-UHFFFAOYSA-N |
SMILES canónico |
COC1CCC(CC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



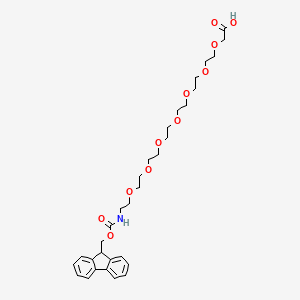
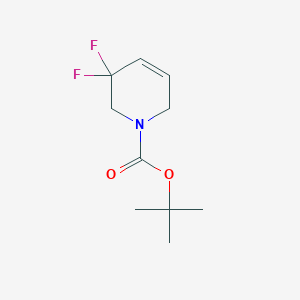

![3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid](/img/structure/B12097565.png)
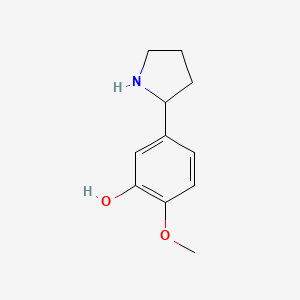

![2-[(Ethylsulfanyl)methyl]piperidine](/img/structure/B12097595.png)

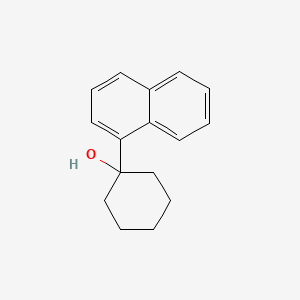
![11-[6-Carboxy-3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxyoxan-2-yl]oxy-2,5,6,10,10,14-hexamethyl-16,22-dioxo-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-21-carboxylic acid](/img/structure/B12097627.png)
![(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)methanol](/img/structure/B12097635.png)
amine](/img/structure/B12097641.png)

